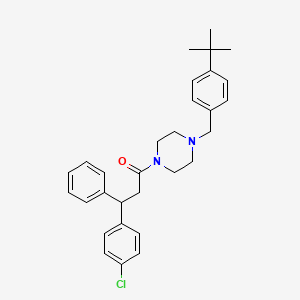
1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a tert-butylphenyl group, a chlorophenyl group, and a phenylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the tert-butylphenyl, chlorophenyl, and phenylpropanone groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one: Similar structure but lacks the tert-butylphenyl group.
1-[4-(4-tert-Butylphenyl)piperazin-1-yl]-3-phenylpropan-1-one: Similar structure but lacks the chlorophenyl group.
1-[4-(4-tert-Butylphenyl)methyl]piperazin-1-yl]-3-(4-methylphenyl)-3-phenylpropan-1-one: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butylphenyl, chlorophenyl, and phenylpropanone groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
23902-88-7 |
|---|---|
Formule moléculaire |
C30H35ClN2O |
Poids moléculaire |
475.1 g/mol |
Nom IUPAC |
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C30H35ClN2O/c1-30(2,3)26-13-9-23(10-14-26)22-32-17-19-33(20-18-32)29(34)21-28(24-7-5-4-6-8-24)25-11-15-27(31)16-12-25/h4-16,28H,17-22H2,1-3H3 |
Clé InChI |
KSSCQOYOOOZQGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















